

in vitro binding affinity of DMAU to androgen and progesterone receptors

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Compound of Interest		
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An In-Depth Technical Guide on the In Vitro Binding Affinity of **Dimethandrolone Undecanoate** (DMAU) to Androgen and Progesterone Receptors

Introduction

Dimethandrolone undecanoate (DMAU), also known by its developmental code name CDB-4521, is an investigational steroid medication with potential application as a once-daily oral male contraceptive.[1][2] DMAU itself is a prodrug, which upon administration is hydrolyzed by esterases in the body to its active metabolite, dimethandrolone (DMA).[3][4][5] DMA is a potent synthetic steroid that exhibits both androgenic and progestogenic activity.[1][6] This dual-action mechanism is key to its contraceptive effect, as it binds to and activates both the androgen receptor (AR) and the progesterone receptor (PR).[2][4][5][7] The activation of these receptors leads to a potent antigonadotropic effect, suppressing the production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn suppresses spermatogenesis and endogenous testosterone production.[1][4] Unlike testosterone, DMA is not aromatized into estrogen, nor is it metabolized by 5α -reductase.[2][6] This technical guide provides a detailed overview of the in vitro binding affinity of DMA for AR and PR, outlines the experimental protocols used for these determinations, and presents the underlying signaling pathways.

Quantitative Binding Affinity Data

The efficacy of DMA as a dual-action agent is rooted in its high binding affinity for both the androgen and progesterone receptors. In vitro competitive binding assays have been employed



to quantify this affinity relative to endogenous hormones. The data reveals that DMA is a highly potent androgen with significant progestational activity.

Table 1: Relative Binding Affinity of Dimethandrolone (DMA) and Reference Compounds

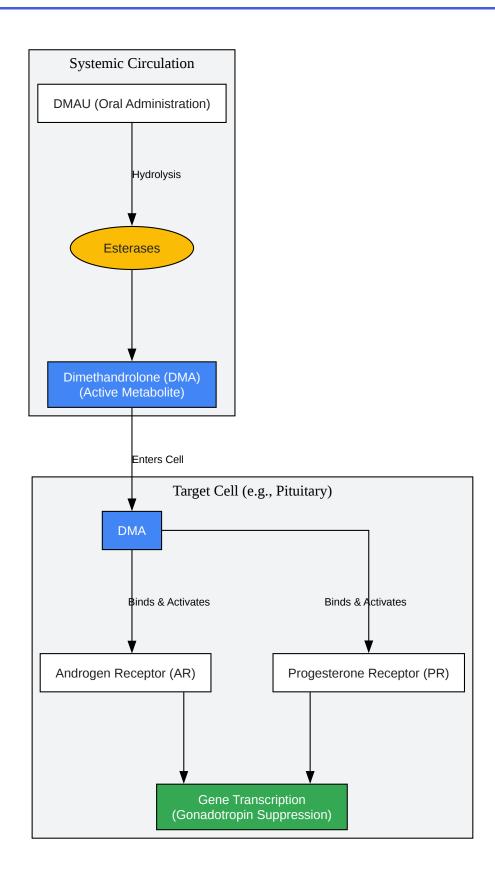
Receptor	Compound	Relative Binding Affinity (%)	Reference
Androgen Receptor (AR)	Dimethandrolone (DMA)	400%	[2]
Testosterone (T)	100% (Reference)	[2]	
Progesterone Receptor (PR)	Dimethandrolone (DMA)	18%	[2]
Progesterone	100% (Reference)	[2]	

Note: Relative binding affinity is determined through in vitro receptor binding studies, comparing the concentration of the test compound required to displace a radiolabeled ligand with that of the reference compound.

Mechanism of Action and Signaling Pathway

DMAU functions as a prodrug, delivering the biologically active DMA to the system. DMA then acts as an agonist at both AR and PR, initiating downstream signaling cascades that result in gonadotropin suppression.





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Caption: Mechanism of DMAU action from prodrug to receptor activation.



Experimental Protocols

The binding affinities of DMA to the androgen and progesterone receptors are determined using in vitro radioligand competitive binding assays. These assays are considered the gold standard for quantifying ligand-receptor interactions.[8]

Radioligand Binding Assay for Androgen Receptor (AR)

This protocol outlines a typical competitive binding assay to determine the affinity of a test compound (e.g., DMA) for the AR.

- Receptor Preparation: A source of AR is prepared. This is commonly a cytosol fraction isolated from the prostate tissue of rats or from cells engineered to express recombinant human AR.[5][9][10] The tissue is homogenized in a buffer and centrifuged to produce a supernatant containing the cytosolic receptors.[11]
- Assay Setup: The assay is performed in a multi-well plate format.[9][12] Each well contains:
 - The AR preparation.
 - A fixed concentration of a high-affinity radiolabeled androgen, typically [³H]-methyltrienolone (R1881), which serves as the reporter ligand.[10]
 - Varying concentrations of the unlabeled test compound (DMA). A control series with unlabeled testosterone is also run to establish a reference curve.[13]
- Incubation: The plates are incubated to allow the ligands to reach binding equilibrium with the receptor. This is typically done at 4°C for several hours to overnight.[10]
- Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand must be separated from the unbound radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters.[8][14] The filters trap the larger receptor-ligand complexes while the smaller, free radioligand passes through.
- Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[10]



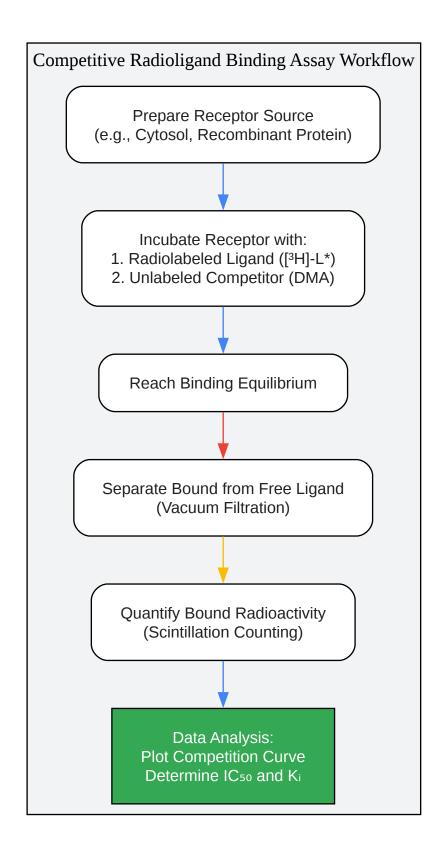
• Data Analysis: The amount of bound [³H]-R1881 decreases as the concentration of the competing unlabeled ligand (DMA) increases. A competition curve is generated by plotting the percentage of bound radioligand against the log concentration of the competitor. From this curve, the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The inhibition constant (Ki) can then be calculated to represent the affinity of the test compound for the receptor.[8][13]

Radioligand Binding Assay for Progesterone Receptor (PR)

The protocol for determining PR binding affinity is analogous to the AR assay, with specific modifications for the receptor and ligands.

- Receptor Preparation: The source for PR is typically cytosol from the uteri of estrogenprimed rabbits or from human breast cancer cell lines (e.g., T47D) known to express high levels of PR.[5] Recombinant human PR can also be used.[5]
- Assay Setup: The assay mixture includes the PR preparation, a fixed concentration of a radiolabeled progestin such as [³H]-promegestone (R5020), and varying concentrations of the test compound (DMA).[5][15]
- Incubation, Separation, and Quantification: These steps are performed similarly to the AR binding assay.
- Data Analysis: An IC₅₀ value for DMA is determined from the competition curve, which is then used to calculate its binding affinity (Ki) for the progesterone receptor.





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Caption: General workflow for an in vitro competitive binding assay.



Conclusion

Dimethandrolone (DMA), the active metabolite of DMAU, is a potent agonist of both the androgen and progesterone receptors. In vitro binding studies confirm that it possesses a significantly higher affinity for the androgen receptor than testosterone and a substantial affinity for the progesterone receptor.[2][5] This dual androgenic and progestogenic profile is a key characteristic that makes DMAU a promising candidate for a single-agent male hormonal contraceptive. The standardized radioligand binding assays provide a robust framework for quantifying these interactions, offering critical data for drug development and mechanistic understanding. The combined activities of DMA effectively suppress the hormonal cascade required for spermatogenesis, providing the basis for its intended therapeutic use.[1]

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